1-Propanoylpiperidine-2-carboxylic acid

描述

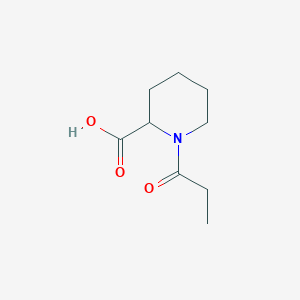

1-Propanoylpiperidine-2-carboxylic acid is a piperidine derivative featuring a propanoyl group (C₃H₅O) attached to the nitrogen atom of the piperidine ring and a carboxylic acid moiety at the 2-position. The compound has been utilized as a negative control in infrared ion spectroscopy (IRIS) studies to differentiate spectral features from structurally similar metabolites . Despite its utility in research, commercial availability has been discontinued, as noted by CymitQuimica .

Structure

3D Structure

属性

IUPAC Name |

1-propanoylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-8(11)10-6-4-3-5-7(10)9(12)13/h7H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKARCZKZPJUTSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituent groups, substitution positions, and functional modifications, leading to distinct chemical behaviors. Below is a comparative analysis:

| Compound Name | Substituent(s) | Molecular Weight (g/mol) | Key Properties/Applications |

|---|---|---|---|

| 1-Propanoylpiperidine-2-carboxylic acid | Propanoyl (N), carboxylic acid (C2) | ~199.2 (estimated) | IR spectral control; discontinued |

| 1-(2-Oxopropyl)piperidine-2-carboxylic acid | 2-Oxopropyl (N), carboxylic acid (C2) | ~185.2 (estimated) | IR spectral mismatch with target |

| 1-Methylpiperidine-2-carboxylic acid HCl | Methyl (N), HCl salt (C2) | ~193.7 | Enhanced solubility via salt formation |

| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | Ethoxycarbonyl (N), carboxylic acid (C4) | ~215.2 | High synthetic accessibility |

| 1-Isopropylpiperidine-4-carboxylic acid | Isopropyl (N), carboxylic acid (C4) | ~185.3 | Increased steric bulk |

| 1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid HCl | Pyrimidinyl (N), HCl salt (C3) | ~257.7 | Potential bioactivity via aromaticity |

Physicochemical Properties

- Solubility: The hydrochloride salt forms (e.g., 1-Methylpiperidine-2-carboxylic acid HCl) exhibit higher aqueous solubility compared to the free carboxylic acid forms (e.g., this compound) due to ionic interactions .

- Lipophilicity: The propanoyl and ethoxycarbonyl groups enhance lipophilicity, influencing membrane permeability and metabolic stability. For instance, 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid has a calculated Log S of -2.2, indicating moderate solubility in organic phases .

- Acidity: Carboxylic acid groups at positions 2 or 4 (e.g., this compound vs. 1-Isopropylpiperidine-4-carboxylic acid) alter pKa values, affecting ionization under physiological conditions .

Key Research Findings and Implications

- Substituent-Driven Design: Modifying substituents (e.g., switching from propanoyl to pyrimidinyl groups) can optimize solubility, bioactivity, or stability for drug discovery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。